molecular formula C20H21N3O4S B2418545 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-31-4

3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2418545
CAS No.: 1021101-31-4
M. Wt: 399.47
InChI Key: PMTRNBHCABGWNJ-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of a suitable spirocyclic precursor with phenoxyethyl and thiophene-2-carbonyl reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-17(16-7-4-14-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-13-27-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTRNBHCABGWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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